4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid

Description

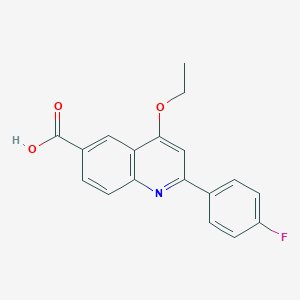

4-Ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid is a quinoline derivative characterized by three key substituents: an ethoxy group at position 4, a 4-fluorophenyl moiety at position 2, and a carboxylic acid group at position 6. The quinoline core provides a conjugated aromatic system, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-2-23-17-10-16(11-3-6-13(19)7-4-11)20-15-8-5-12(18(21)22)9-14(15)17/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWWPNIDAICKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses an o-aminoaryl ketone and an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature . These methods are designed to be efficient, cost-effective, and environmentally benign .

Chemical Reactions Analysis

4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 4-Ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Biology

- Enzyme Inhibition Studies : The quinoline structure is known for its ability to inhibit enzymes and bind to biological receptors. This compound can be used to study specific enzyme interactions, potentially leading to insights into metabolic pathways and cellular processes.

- Receptor Binding : Its unique structure may allow it to interact with various receptors, providing a platform for exploring receptor-mediated signaling pathways.

Medicine

- Antimicrobial and Anticancer Properties : Quinolines are recognized for their antimicrobial and anticancer activities. This compound could be explored as a candidate for drug development targeting infections or cancerous cells .

- Potential Drug Development : The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

- Dyes and Pigments Production : Beyond its biological applications, this compound can be utilized in the production of dyes and pigments due to its stable chemical structure.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in therapeutic applications:

- Inhibition of cGAS : Research on propynyl derivatives has shown their effectiveness as selective inhibitors of cyclic GMP-AMP synthase (cGAS), an enzyme involved in immune responses. This suggests that derivatives of quinoline compounds could play a role in modulating immune responses and developing therapies for autoimmune diseases.

- Anticancer Activity : Investigations into related quinoline derivatives have demonstrated their ability to inhibit tumor growth in various cancer models, indicating that this compound may share similar anticancer properties .

Mechanism of Action

The mechanism of action of 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives often inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and electronic effects. Key comparisons include:

Substituent Position Variations

- 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (): Substituents: Chloro (position 6), 4-ethoxyphenyl (position 2), carboxylic acid (position 4). The carboxylic acid at position 4 (vs.

- 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (): Substituents: Isopropoxy (position 2-phenyl), methyl (position 6), carboxylic acid (position 4).

Functional Group Modifications

- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid (): Substituents: Fluoro (position 6), biphenyl (position 2), methyl (position 3). The biphenyl group enhances lipophilicity, while the fluorine at position 6 (vs. fluorophenyl at position 2 in the target) may influence electronic distribution .

- Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate (): Substituents: Ethyl ester (position 2), 4-fluorophenyl (position 4), methyl (position 6). The ester group (vs. carboxylic acid in the target) acts as a prodrug form, improving membrane permeability .

Physicochemical Properties Inference

While direct data on the target compound is unavailable, insights can be drawn from analogs:

- Solubility : Carboxylic acid at position 6 (target) vs. position 4 (e.g., ) may enhance aqueous solubility due to increased polarity .

- logP : The ethoxy group (electron-donating) at position 4 likely increases hydrophobicity compared to methoxy () or chloro () substituents .

- Melting Points: Substituted quinolines with carboxylic acids (e.g., 223–225°C in ) suggest moderate thermal stability, influenced by substituent interactions .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-Ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with an ethoxy group and a fluorophenyl moiety. This structural arrangement is significant for its biological activity, as modifications to the quinoline framework can influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes, which can disrupt cellular processes. For instance, compounds similar to this one have shown promise in inhibiting SIRT3, a mitochondrial deacetylase implicated in cancer progression .

- Receptor Binding : The compound may also bind to specific receptors involved in cell signaling pathways, affecting proliferation and survival of cancer cells.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, related compounds have demonstrated activity against various cancer cell lines:

| Compound | Cancer Type | Activity Observed |

|---|---|---|

| NSC 339768 | L1210 leukemia | Increased lifespan by >80% in animal models |

| NSC 368390 | Multiple solid tumors | Inhibited growth by >90% in xenograft models |

These studies suggest that this compound may possess similar anticancer properties due to its structural similarities with these active compounds.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial effects. Preliminary studies indicate that compounds within this class can exhibit activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High activity observed |

| Escherichia coli | Moderate activity noted |

The presence of the ethoxy and fluorophenyl groups likely enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Case Studies and Research Findings

- Antitumor Efficacy : A study involving a series of quinoline derivatives found that modifications at the 4-position significantly impacted antitumor efficacy against melanoma and leukemia models. The introduction of fluorine at the para position increased potency against these malignancies .

- SIRT3 Inhibition : Research on related quinoline derivatives has revealed their potential as SIRT3 inhibitors, which play a crucial role in regulating metabolic processes in cancer cells. Compounds designed with similar frameworks showed selective inhibition over other sirtuins, suggesting a targeted approach for cancer therapy .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between quinoline derivatives and target proteins involved in cancer metabolism and progression. These studies provide insights into the potential mechanisms through which this compound may exert its biological effects .

Q & A

Q. Basic

- NMR : ¹H NMR (DMSO-d₆) identifies substituents:

- HRMS : ESI+ mode confirms molecular ion [M+H]⁺ (calculated for C₁₈H₁₅FNO₃: 312.1134) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., quinoline ring planarity) .

How can researchers address low solubility of the compound in aqueous media for biological assays?

Q. Advanced

- Salt formation : React with sodium bicarbonate to generate the carboxylate salt, improving water solubility .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter, dynamic light scattering validation) .

What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

- Analog synthesis : Vary substituents (e.g., replace ethoxy with methoxy, fluoro with chloro) .

- Biological testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (CLSI guidelines) .

- Docking studies : Target bacterial DNA gyrase (PDB: 1KZN) to identify critical hydrogen bonds (e.g., between the carboxylic acid and Ser84) .

How do conflicting data on the compound’s fluorescence properties arise, and how can they be resolved?

Q. Methodological conflict analysis :

- Source variation : Fluorescence intensity may depend on solvent polarity (e.g., higher in THF vs. water) .

- Impurity interference : Residual starting materials (e.g., unreacted β-keto ester) quench fluorescence. Validate purity via HPLC (≥98% by area) .

- pH effects : Protonation of the carboxylic acid group (pKa ~3.5) alters emission spectra. Perform measurements in buffered solutions (pH 7.4) .

What industrial-scale adaptations improve the sustainability of the synthesis?

Q. Advanced

- Flow chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and waste .

- Catalyst recycling : Immobilize Pd/C on mesoporous silica for Heck coupling steps (reused ≥5 times without yield loss) .

- Solvent recovery : Distill DMF from reaction mixtures (≥90% recovery) using falling-film evaporators .

How is the compound’s stability under varying storage conditions quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.